![molecular formula C9H12F2N2O2 B2795958 ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate CAS No. 1004644-50-1](/img/structure/B2795958.png)
ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate
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Overview
Description
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is a chemical compound with the molecular formula C7H8F2N2O2 . It has a molecular weight of 190.15 . This compound is also known as Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate can be represented by the InChI code: 1S/C7H8F2N2O2/c1-2-13-7(12)5-3-4(6(8)9)10-11-5/h3,6H,2H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is a solid compound . Its empirical formula is C8H10F2N2O2 and it has a molecular weight of 204.17 .Scientific Research Applications
Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which can be synthesized using this compound, serve as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Synthesis of Fungicidally Active Succinate Dehydrogenase Inhibitors
This compound is used in the preparation of novel fungicidally active succinate dehydrogenase inhibitors . These inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .
Mechanism of Action
Target of Action
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate, also known as Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetate, is a key building block for a rapidly growing new family of fungicides . The primary targets of this compound are fungi, including various phytopathogens .
Mode of Action
It is known that the compound is a part of the succinate dehydrogenase inhibitors (sdhis), also called complex ii inhibitors . These inhibitors disrupt the function of the succinate dehydrogenase enzyme, which plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cellular respiration. By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle and the electron transport chain. This disruption prevents the fungi from producing ATP, the energy currency of the cell, leading to their death .
Result of Action
The result of the compound’s action is the death of the fungi. By inhibiting succinate dehydrogenase, the compound prevents the fungi from producing ATP. Without ATP, the fungi cannot carry out essential cellular processes, leading to their death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the pH of the environment, the presence of other chemicals, and the temperature. The compound is designed to be environmentally friendly and is produced through a cost-competitive and green route .
properties
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-15-8(14)5-13-6(2)4-7(12-13)9(10)11/h4,9H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXQKQQQAKGTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
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